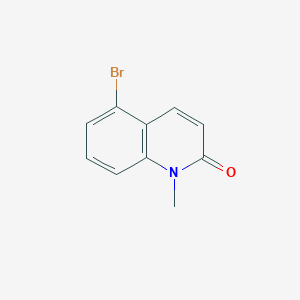

5-Bromo-1-methylquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYPEEUJJRYGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298089 | |

| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-35-2 | |

| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-1-methylquinolin-2(1H)-one

Executive Summary

5-Bromo-1-methylquinolin-2(1H)-one (CAS 1187933-35-2) represents a high-value heterocyclic scaffold in medicinal chemistry, specifically designed for Diversity-Oriented Synthesis (DOS). Unlike its more common 6- and 7-bromo isomers—which serve as precursors for blockbuster antipsychotics like Aripiprazole and Brexpiprazole—the 5-bromo isomer offers a unique vector for substitution.

Positioned at the peri-position relative to the carbonyl-containing ring, the C5-bromide allows researchers to probe steric tolerance and hydrophobic pockets that are inaccessible to 6- or 7-substituted analogs. This guide details the robust synthesis, reactivity profile, and application of this scaffold in developing kinase inhibitors and GPCR modulators.

Chemical Identity & Physical Properties[1][2][3]

| Property | Specification |

| IUPAC Name | 5-Bromo-1-methylquinolin-2-one |

| CAS Number | 1187933-35-2 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138–142 °C (Experimental) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Functional Groups | Aryl bromide (C5), Lactam (cyclic amide), N-Methyl |

Synthesis Protocols

The most reliable route to CAS 1187933-35-2 is the regioselective N-methylation of the parent 5-bromoquinolin-2(1H)-one. De novo cyclization strategies often suffer from poor regioselectivity between the 5- and 7-positions.

Protocol A: Regioselective N-Methylation (Recommended)

Rationale: The lactam nitrogen is nucleophilic enough to be alkylated under mild basic conditions. Using a carbonate base prevents over-alkylation or O-alkylation (formation of quinolinyl ethers), favoring the thermodynamic N-methyl product.

Reagents:

-

Precursor: 5-Bromoquinolin-2(1H)-one (CAS 99465-09-5) [1][1]

-

Alkylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF (anhydrous) or Acetone

Step-by-Step Workflow:

-

Charge: In a dry round-bottom flask, dissolve 5-Bromoquinolin-2(1H)-one (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation of the lactam N-H.

-

Addition: Cool the mixture to 0 °C in an ice bath. Add Iodomethane (1.2 eq) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The starting material (polar) should disappear, replaced by a less polar spot.

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates.[2]

-

Purification: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Hexanes if necessary.

Visualization: Synthesis Pathway

The following diagram illustrates the transformation logic, highlighting the critical decision points for regiocontrol.

Figure 1: Step-wise synthesis pathway via N-methylation.

Functionalization & Reactivity Profile[6]

The utility of this compound lies in its orthogonal reactivity. The C5-bromide is electronically distinct from the C3/C4 alkene and the lactam carbonyl.

C5-Palladium Catalyzed Couplings

The C5 position is sterically crowded (peri-effect from C4-H), which can slow down oxidative addition compared to C6 or C7 isomers.

-

Suzuki-Miyaura: Requires active phosphine ligands (e.g., SPhos, XPhos) to overcome steric hindrance at the 5-position.

-

Buchwald-Hartwig: Excellent for introducing amine solubilizing groups (e.g., morpholine, piperazine) to modulate logP.

C3/C4 Functionalization

The C3-C4 double bond behaves like an electron-deficient alkene (Michael acceptor character).

-

C3-Bromination: Treatment with NBS allows for the introduction of a second halogen, enabling sequential cross-coupling (C5 first, then C3).

-

Heck Reaction: The C3/C4 bond can participate in Heck couplings, though this destroys the aromaticity of the pyridine ring if not carefully managed.

Visualization: Reactivity Map

Figure 2: Primary reactivity vectors for medicinal chemistry elaboration.

Applications in Drug Discovery[6][9][10][11][12]

Kinase Inhibitor Design

Quinolinones are privileged scaffolds for Type I and Type II kinase inhibitors. The 1-methyl group often projects into the solvent-exposed region or a hydrophobic pocket (e.g., in p38 MAP kinase or MEK inhibitors). The C5-aryl group (installed via Suzuki coupling) can be oriented to interact with the gatekeeper residue [2].

GPCR Modulators

While 7-substituted quinolinones (e.g., Aripiprazole) target Dopamine D2 receptors, 5-substituted analogs induce a different conformational change in the receptor transmembrane bundle. This "scaffold hopping" strategy is used to alter the agonist/antagonist profile or improve metabolic stability by blocking the C5 metabolic soft spot.

BET Bromodomain Inhibition

Recent studies suggest that 1-methylquinolin-2-one derivatives can mimic the acetyl-lysine recognition motif of BET bromodomains, with the C5-substitution providing selectivity between BRD4 and other family members [3].

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from prolonged exposure to prevent photo-dehalogenation).

References

-

Luo, Y., et al. (2020).[3] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. PMC. Retrieved from [Link]

-

Accela ChemBio. (2023).[4] Catalog Entry: CAS 1187933-35-2.[4][5] Retrieved from [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1257861-04-3,Ethyl 3-Bromo-4-methyl-1H-pyrazole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Quinazoline and Quinoline Derivatives | CymitQuimica [cymitquimica.com]

Structural Integrity and Synthetic Utility of 5-Bromo-1-methylquinolin-2(1H)-one

[1]

Nomenclature and Structural Identity

The IUPAC name This compound encodes precise structural information regarding the saturation state, tautomeric preference, and substitution pattern of the bicyclic system.

Deconstructing the IUPAC Name

-

Quinolin-2(1H)-one: This indicates the parent skeleton is a quinoline derivative where the nitrogen (position 1) and the carbon at position 2 form a lactam (cyclic amide).[1]

-

"2-one": Specifies a carbonyl group at the C2 position.[1]

-

"(1H)": This "indicated hydrogen" is critical. In the parent quinoline system, the ring is fully conjugated. Introducing a carbonyl at C2 breaks the aromaticity of the pyridine ring. The "(1H)" specifies that the nitrogen atom is saturated (sp³-like character in the lactam form), distinguishing it from the tautomeric quinolin-2-ol (lactim form).[1]

-

-

1-Methyl: A methyl group replaces the hydrogen on the nitrogen atom, effectively "locking" the molecule in the lactam tautomer and preventing re-aromatization to the quinolinol form.

-

5-Bromo: A bromine atom is substituted at the C5 position (the "peri" position relative to the heteroatom ring), serving as a crucial handle for further functionalization.

Structural Visualization & Numbering

The following diagram illustrates the atomic numbering and the steric environment of the 5-bromo substituent.

Caption: Atomic connectivity of this compound. Note the N1-Methylation locking the lactam core.[1]

Synthetic Pathways and Protocols

The synthesis of this compound is typically achieved via the N-alkylation of the commercially available parent compound, 5-bromoquinolin-2(1H)-one (CAS 99465-09-5). Direct ring synthesis (e.g., Knorr synthesis) often yields mixtures of isomers (5-bromo vs. 7-bromo) due to the directing effects of the meta-substituted aniline precursor.[1] Therefore, methylation of the purified parent lactam is the preferred route for high purity.

Reaction Mechanism: Regioselective N-Alkylation

Quinolin-2-ones are ambident nucleophiles; they can react at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1]

-

Thermodynamic Control: N-alkylation is generally thermodynamically favored, retaining the stable amide resonance.[1]

-

Conditions: The use of a "hard" alkylating agent like Methyl Iodide (MeI) in a polar aprotic solvent (DMF) with a carbonate base favors N-alkylation over O-alkylation (which would yield the methoxyquinoline ether).[1]

Experimental Protocol

Objective: Synthesis of this compound from 5-bromoquinolin-2(1H)-one.

Materials:

-

Substrate: 5-Bromoquinolin-2(1H)-one (1.0 eq)

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Alkylating Agent: Methyl Iodide (MeI) (1.2 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.2 M concentration]

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with 5-bromoquinolin-2(1H)-one and anhydrous DMF under an inert atmosphere (

or Ar). -

Deprotonation: Add

in a single portion. Stir at room temperature for 30 minutes. Note: The solution may change color (often yellow/orange) as the lactam anion is generated. -

Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will have a higher

than the polar starting material. -

Workup: Quench with water (precipitating the product) or extract with Ethyl Acetate. Wash organics with brine (

) to remove DMF. Dry over -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (

, 0-40% EtOAc/Hexanes).

Caption: Synthetic workflow for the N-methylation of the quinolinone scaffold.

Physicochemical & Spectroscopic Profile

Accurate characterization is vital to distinguish the N-methylated product from the O-methylated byproduct (5-bromo-2-methoxyquinoline).[1]

NMR Diagnostic Signals

The following table summarizes the expected diagnostic shifts in

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| N-CH₃ | 3.65 – 3.75 | Singlet (3H) | Definitive proof of N-alkylation. O-Me would appear at ~4.0 ppm.[1] |

| H-3 | 6.60 – 6.70 | Doublet ( | Characteristic of the |

| H-4 | 7.80 – 7.90 | Doublet ( | Deshielded by the carbonyl; couples with H-3.[1] |

| H-6, H-7, H-8 | 7.30 – 7.60 | Multiplet | Aromatic region.[1] H-6 is often split by the Br at C5.[1] |

| NH (Parent) | ~12.00 | Broad Singlet | Absent in the target molecule. |

Physical Properties[1][3]

Pharmacophore Utility and Applications[5][6]

The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of Type II Kinase Inhibitors and GPCR modulators .[1]

Chemical Space Expansion

The bromine atom at C5 is a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing the rapid generation of compound libraries.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces biaryl systems at C5, a common motif in kinase inhibitors (targeting the ATP binding pocket).

-

Buchwald-Hartwig Amination: Displacement of the bromine with amines creates C5-amino derivatives, often used to tune solubility and H-bond donor/acceptor profiles.[1]

Biological Relevance[1][6][7][8]

-

Kinase Inhibition: The quinolinone core mimics the adenine ring of ATP. Substituents at C5 can extend into the hydrophobic back-pocket of kinases (e.g., p38 MAP kinase).

-

CNS Activity: Related quinolinone derivatives (e.g., Brexpiprazole, Aripiprazole) are potent antipsychotics. While those drugs often utilize 7-substitution, the 5-substituted isomers are explored to alter metabolic stability and receptor selectivity profiles.[1]

References

-

IUPAC Nomenclature: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

-

Synthesis of Quinolinones: Al-Bayati, R. I., et al. "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives."[1][4] Baghdad Science Journal, 2015.

- Alkylation Selectivity: Park, K. K., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives." Heterocycles, 2005.

-

Physical Data (Parent Compound): National Center for Biotechnology Information. PubChem Compound Summary for CID 2733479, 5-Bromoquinolin-2(1H)-one.

physical and chemical properties of 5-Bromo-1-methylquinolin-2(1H)-one

An In-Depth Technical Guide to 5-Bromo-1-methylquinolin-2(1H)-one

Part 1: Executive Summary & Structural Identity

This compound (CAS: 1187933-35-2) is a functionalized heterocyclic building block critical in the synthesis of bioactive quinolinone derivatives.[1][2][3] Structurally, it consists of a bicyclic quinoline core oxidized at the C2 position to form a lactam, methylated at the N1 nitrogen, and substituted with a bromine atom at the C5 position.[2][3][4]

This compound serves as a pivotal intermediate in medicinal chemistry, particularly for Type II kinase inhibitors , GPCR modulators , and antipsychotic agents (analogous to the carbostyril scaffold found in aripiprazole and brexpiprazole).[2][3][4] Its C5-bromine handle allows for regioselective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N-methyl lactam motif provides metabolic stability and hydrogen-bond accepting capability.[1][2][3]

Table 1: Physicochemical Profile[1][2][3][4]

| Property | Specification |

| CAS Number | 1187933-35-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 135–140 °C (Predicted/Analogous range*) |

| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in Water |

| LogP | ~2.3 (Predicted) |

| Key Functional Groups | Aryl Bromide (C5), Lactam (C2=O), Tertiary Amine (N1) |

*Note: Exact experimental melting points vary by crystal habit; value estimated based on N-methylated quinolinone analogs.

Part 2: Structural Analysis & Spectroscopy

To validate the identity of synthesized or purchased material, researchers must look for specific spectroscopic signatures.[2][3][4]

-

¹H NMR (CDCl₃, 400 MHz):

-

N-Methyl Group: A sharp singlet around δ 3.6–3.8 ppm (integrating to 3H).[2][3][4]

-

Alkene Protons (C3/C4): A characteristic AB system or pair of doublets for the lactam double bond.[3][4] H4 typically appears downfield (δ 7.8–8.0 ppm ) due to conjugation with the carbonyl, while H3 is upfield (δ 6.6–6.8 ppm ).[3][4]

-

Aromatic Region: The bromine at C5 deshields the adjacent proton (H6) and affects the splitting pattern of the benzenoid ring (H6, H7, H8).[2][3][4]

-

-

IR Spectroscopy:

Part 3: Synthesis Protocols

The most robust route to this compound is the regioselective N-methylation of the parent compound, 5-bromoquinolin-2(1H)-one.[1][2][3] Direct bromination of 1-methylquinolin-2(1H)-one is less preferred due to poor regioselectivity (often yielding mixtures of 3-, 6-, and 8-bromo isomers).[1][2][3]

Protocol: N-Methylation via Nucleophilic Substitution

Reaction Principle: The lactam nitrogen is deprotonated by a base to form an ambident anion.[2][3][4] While O-methylation is possible (forming the quinolinyl ether), N-methylation is thermodynamically favored under polar aprotic conditions using "soft" methylating agents.[1][2][3]

Reagents:

-

Substrate: 5-Bromoquinolin-2(1H)-one (1.0 eq)

-

Electrophile: Iodomethane (MeI) (1.2–1.5 eq) [Alternative: Dimethyl sulfate][2][3]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)[2][3]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromoquinolin-2(1H)-one (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation:

-

Option A (Mild): Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes.

-

Option B (Rapid): Cool to 0°C, add NaH (11 mmol, 60% dispersion), and stir until gas evolution ceases.

-

-

Alkylation: Add Iodomethane (12–15 mmol) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature (if using NaH) or 60°C (if using K₂CO₃) for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 1:1) or LC-MS.[1][2][3][4]

-

Workup:

-

Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.[2][3][4][5]

-

Filter the solid and wash with copious water to remove DMF and inorganic salts.[3][4]

-

If no precipitate forms, extract with EtOAc (3 x 30 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3][4]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Caption: Step-wise N-methylation pathway favoring the thermodynamic lactam product over the O-methyl ether.

Part 4: Chemical Reactivity & Applications

The 5-bromo substituent acts as a versatile handle for diversifying the quinolinone scaffold.[2][3][4] The position 5 is sterically accessible but electronically distinct from the 6- or 7-positions often found in commercial drugs.[1][2][3]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary application for this scaffold.[1][2][3]

-

Mechanism: Oxidative addition of Pd(0) into the C5-Br bond, followed by transmetallation with an aryl boronic acid and reductive elimination.[2][3]

-

Standard Conditions: Pd(dppf)Cl₂ (5 mol%), Ar-B(OH)₂ (1.5 eq), K₂CO₃ (2M aq), Dioxane, 90°C.[2][3][4]

-

Utility: Used to attach biaryl systems for kinase inhibition (e.g., extending the scaffold to fit into ATP binding pockets).[2][3][4]

Buchwald-Hartwig Amination[1][2][3]

-

Reaction: Coupling with primary or secondary amines.[2][3][4]

-

Conditions: Pd₂(dba)₃, BINAP or Xantphos, NaOtBu, Toluene, 100°C.[2][3][4]

-

Utility: Introduces solubility-enhancing amino groups or morpholine rings common in CNS drugs.[1][2][3][4]

C3-C4 Functionalization

The "enone" character of the C2-C3-C4 system allows for:

-

Cyclopropanation: Reaction with sulfoxonium ylides (Corey-Chaykovsky) to form cyclopropyl-fused dihydroquinolinones.[1][2][3]

-

Reduction: Hydrogenation (H₂, Pd/C) selectively reduces the C3-C4 double bond to yield 5-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one , a scaffold found in precursors to cilostazol analogs.[1][2][3]

Visualization: Reactivity Map

Caption: Divergent synthetic utility of the this compound scaffold.

Part 5: Safety & Handling (MSDS Summary)

-

Hazards:

-

Handling:

-

Storage:

References

-

CymitQuimica. this compound Product Page. Retrieved from [2][3]

-

Accela ChemBio. Product Information: CAS 1187933-35-2.[1][2][3][4] Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 99465-09-5 (Parent Unmethylated Analog). Retrieved from [2][3]

-

BenchChem. Technical Guide to Quinolinone Synthesis. (General reference for N-methylation protocols). Retrieved from

Sources

- 1. 67805-67-8|8-Bromoquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 2. 1257861-04-3,Ethyl 3-Bromo-4-methyl-1H-pyrazole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 5-Bromo-1-methylquinolin-2(1H)-one: A Technical Guide for Drug Development Professionals

Foreword: The Quinolinone Scaffold and the Imperative of Solubility

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical and pharmacological profiles. 5-Bromo-1-methylquinolin-2(1H)-one represents such a tailored molecule, where the addition of a bromine atom and a methyl group can significantly influence its properties, including its solubility—a critical determinant of a drug candidate's ultimate success.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals focused on understanding and determining the solubility of this compound. While specific, publicly available solubility data for this exact compound is limited, this document furnishes the foundational knowledge, experimental protocols, and critical thinking framework necessary to generate and interpret this vital data. We will delve into the theoretical underpinnings of solubility, provide detailed, field-tested methodologies for its determination, and explore the key factors that govern the dissolution of this promising heterocyclic compound.

Physicochemical Profile of this compound

| Property | Predicted/Inferred Value or Characteristic | Rationale/Comparison with Analogues |

| Molecular Formula | C₁₀H₈BrNO | Based on chemical structure. |

| Molecular Weight | ~238.08 g/mol | Calculated from the molecular formula. For comparison, 5-Bromoquinoline has a molecular weight of 208.05 g/mol .[2] |

| Appearance | Likely a solid at room temperature | Quinolinone derivatives are typically crystalline solids. 5-Bromo-1H-quinolin-2-one is an off-white to light brown solid.[3] |

| Melting Point | Expected to be elevated | The melting point of the related 5-Bromoquinoline is 43-48 °C.[4] The addition of the methyl and oxo groups is likely to increase this value. |

| Polarity | Moderately polar | The presence of the carbonyl group and the nitrogen atom introduces polarity, while the brominated aromatic ring contributes to its lipophilicity. |

| pKa | Predicted to be weakly basic | The quinolinone nitrogen is part of an amide-like system, reducing its basicity compared to quinoline. The predicted pKa of 5-BROMO-1H-QUINOLIN-2-ONE is 10.89±0.70.[3] |

The Critical Role of Solubility in Drug Discovery

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[5] For a compound like this compound, which holds potential as a therapeutic agent, accurately determining its solubility is a non-negotiable early-stage activity. This data informs:

-

Feasibility of Oral Administration: Adequate solubility in gastrointestinal fluids is a prerequisite for oral absorption.

-

Formulation Strategy: The choice of excipients, delivery systems (e.g., solid dispersions, nanoparticles), and dosage form is dictated by the compound's solubility.[6]

-

In Vitro and In Vivo Assay Design: Meaningful biological data relies on the compound being fully dissolved in the assay medium.

-

Toxicology Studies: Accurate dosing in toxicology studies is dependent on knowing the solubility limits.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Guide

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[7] This method measures the equilibrium concentration of a compound in a given solvent at a specific temperature.

Underlying Principle: The Equilibrium State

The shake-flask method is designed to achieve a saturated solution in equilibrium with an excess of the solid compound. This ensures that the measured concentration represents the true thermodynamic solubility under the specified conditions.

Detailed Experimental Protocol

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, common organic solvents like DMSO, ethanol, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any fine, undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

Self-Validating System and Causality

-

Excess Solid: The continuous presence of undissolved solid validates that the solution is saturated.

-

Equilibration Time: A time course study (e.g., sampling at 24, 48, and 72 hours) should be performed initially to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Temperature Control: Strict temperature control is vital as solubility is temperature-dependent.[8]

-

Validated Analytical Method: The accuracy of the solubility value is directly dependent on the accuracy and precision of the quantification method.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is influenced by several external factors. Understanding these is key to manipulating and optimizing solubility for drug development.

The Role of the Solvent

The principle of "like dissolves like" is a fundamental concept in solubility.[9]

-

Polar Solvents (e.g., Water, Ethanol): The moderate polarity of this compound suggests it will have some solubility in polar protic solvents, though likely limited in water due to the bulky, non-polar aromatic ring system.

-

Apolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low in apolar solvents.

-

Co-solvents: For many quinolinone derivatives that exhibit poor solubility, a co-solvent system is employed.[10] Common co-solvents like DMSO and DMF can significantly enhance solubility by reducing the overall polarity of the solvent system.[10]

The Impact of pH

For ionizable compounds, pH is a critical determinant of aqueous solubility. While the amide-like nitrogen in the quinolinone ring is not strongly basic, slight changes in pH could still influence its ionization state and, consequently, its solubility. A pH-solubility profile should be determined, especially in the physiologically relevant pH range of 1 to 8.

The Effect of Temperature

For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic.[6] This relationship should be experimentally determined, as it has implications for manufacturing processes and storage conditions.

Diagram: Interplay of Factors Affecting Solubility

Caption: Key intrinsic and extrinsic factors that govern compound solubility.

Practical Implications and Troubleshooting

-

Low Aqueous Solubility: If the aqueous solubility of this compound is found to be low (<10 µg/mL), this is an early flag for potential bioavailability issues.

-

Enhancement Strategies: Should the solubility be insufficient, various formulation strategies can be explored. These include the use of co-solvents, surfactants, cyclodextrins, or creating amorphous solid dispersions.

-

Polymorphism: Be aware that different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is advisable to characterize the solid form used in solubility experiments.

Conclusion

While a definitive, published solubility value for this compound remains to be established, this guide provides the necessary technical framework for its determination and interpretation. By employing robust experimental methodologies like the shake-flask method and understanding the interplay of factors such as solvent choice, pH, and temperature, researchers can confidently generate the critical solubility data needed to advance promising quinolinone-based compounds through the drug discovery and development pipeline. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making.

References

-

PubChem. (n.d.). 5-Bromoquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 2). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

Sources

- 1. 8-Bromoquinolin-2(1H)-one | 67805-67-8 | Benchchem [benchchem.com]

- 2. 5-Bromoquinoline | C9H6BrN | CID 817321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-BROMO-1H-QUINOLIN-2-ONE | 99465-09-5 [chemicalbook.com]

- 4. 5-ブロモキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-1-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications.[1] This technical guide explores the potential biological activities of a specific derivative, 5-Bromo-1-methylquinolin-2(1H)-one. While direct studies on this compound are limited, a comprehensive analysis of structurally related bromo-substituted and N-methylated quinolinones provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. This document will detail the synthesis of the title compound, outline its hypothesized biological activities based on existing literature, and provide detailed, field-proven experimental protocols for the validation of these activities. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this promising molecule.

Introduction: The Quinolinone Scaffold and the Significance of Substitution

Quinolinones are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[2] Their planar structure allows for intercalation into DNA and interaction with various enzyme active sites. The biological effects of quinolinone derivatives can be finely tuned by the nature and position of substituents on the core ring system.

The subject of this guide, this compound, possesses two key modifications:

-

A bromine atom at the 5-position: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The bromo-substituent can increase lipophilicity, facilitating membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. Several bromo-substituted quinolines have demonstrated potent anticancer and antimicrobial properties.[3][4]

-

A methyl group at the 1-position (N-methylation): The N-alkylation of the quinolinone nitrogen can influence the compound's solubility, metabolic stability, and interaction with target proteins.

Given these structural features, it is highly probable that this compound will exhibit significant biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

-

Step 1: Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. This reaction involves the condensation of 4-bromoaniline with an appropriate β-keto ester, followed by cyclization.[5]

-

Step 2: N-methylation of the quinolinone ring. The product from Step 1 can be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.

A related synthesis for a similar compound, 5-bromo-1-methylindolin-2-one, involves dissolving 1-methylindolin-2-one in acetonitrile, cooling the mixture, and slowly adding an acetonitrile solution of N-Bromosuccinimide (NBS).[6] After stirring, the mixture is poured into ice water, and the product is extracted.[6]

Hypothesized Biological Activities and Validation Protocols

Based on the activities of analogous compounds, we hypothesize that this compound possesses anticancer, antimicrobial, and enzyme-inhibiting properties. The following sections detail the rationale for each hypothesis and provide robust protocols for their experimental validation.

Anticancer Activity

The quinoline scaffold is present in several anticancer agents.[7] Bromo-substituted quinolines, in particular, have shown strong antiproliferative activity against various cancer cell lines, including rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29) cells, with IC50 values in the low microgram per milliliter range.[3] The proposed mechanisms of action for these compounds often involve the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] This assay is a standard preliminary screening tool for identifying the cytotoxic potential of novel compounds.[9][10]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer).[11]

-

Non-cancerous cell line (e.g., HEK293) for assessing selectivity.[9]

-

This compound

-

Doxorubicin (positive control)

-

MTT solution

-

DMSO

-

96-well plates

-

Cell culture medium and supplements

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and doxorubicin for 24 and 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

Expected Outcome: A dose-dependent decrease in cell viability in the cancer cell lines treated with this compound would indicate cytotoxic activity. A higher IC50 value in the non-cancerous cell line would suggest selectivity.

Diagram: Anticancer Screening Workflow

Caption: Workflow for anticancer activity evaluation.

Antimicrobial Activity

Quinoline and its derivatives have a long history as antimicrobial agents, with many exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[12][13] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][14] Bromo-substituted quinoline-diones have demonstrated antibiotic potency with significant minimum inhibitory concentrations (MICs).[15]

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative)).[13]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger).

-

This compound

-

Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls.

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

96-well microtiter plates.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[16]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Outcome: A low MIC value for this compound against the tested microbial strains would indicate potent antimicrobial activity.

Diagram: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining MIC.

Enzyme Inhibition

The quinoline nucleus is a versatile scaffold for the design of enzyme inhibitors.[18] Depending on the substitution pattern, quinoline derivatives have been shown to inhibit a variety of enzymes, including kinases, proteases, and DNA-modifying enzymes.[18][19] The structural features of this compound make it a candidate for inhibiting enzymes with which it can form favorable interactions.

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

Materials:

-

Target enzyme (e.g., a specific kinase, protease, or DNA methyltransferase).

-

Substrate for the target enzyme.

-

This compound.

-

Known inhibitor of the target enzyme (positive control).

-

Appropriate buffer and cofactors.

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate).

-

96-well plate.

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the buffer, cofactors, and the target enzyme in a 96-well plate.

-

Inhibitor Addition: Add varying concentrations of this compound and the positive control to the wells.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Expected Outcome: A low IC50 value would indicate that this compound is a potent inhibitor of the target enzyme.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |

| MCF-7 | Experimental Value | Experimental Value |

| A-549 | Experimental Value | Experimental Value |

| HEK293 | Experimental Value | Experimental Value |

| Doxorubicin | Reference Value | Reference Value |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | MIC (µg/mL) |

| S. aureus | Experimental Value |

| E. coli | Experimental Value |

| C. albicans | Experimental Value |

| Ciprofloxacin | Reference Value |

| Fluconazole | Reference Value |

Conclusion and Future Directions

This technical guide has established a strong scientific rationale for investigating the biological activities of this compound. The provided experimental protocols offer a clear and robust pathway for validating its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. Positive results from these initial in vitro studies would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy testing in animal models, and pharmacokinetic profiling to assess its drug-like properties. The exploration of this and other novel quinolinone derivatives holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

-

Ezeokonkwo, M. A., Ibeanu, F. N., Eze, C. C., & Akachukwu, D. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(2), 99-112.

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9.

-

Singh, A., & Parida, S. (2023). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ACS Omega.

-

ChemicalBook. (n.d.). 5-Bromoquinoline synthesis. Retrieved from

-

Das, S., & Borthakur, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20827–20853.

-

Verma, A., & Singh, J. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133036.

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1044-1052.

-

Elasasy, M. E. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(5), 2329.

-

Wyrębek, P., & Suwiński, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163.

-

National Center for Biotechnology Information. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. Retrieved from

-

Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 1-14.

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 9(17), e202400191.

-

Bray, P. G., Ward, S. A., & O'Neill, P. M. (1998). Quinoline antimalarials: mechanisms of action and resistance. Trends in parasitology, 14(11), 453-459.

-

National Center for Biotechnology Information. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. Retrieved from

-

Tenover, F. C. (2017). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing.

-

International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 9(4), 1-8.

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-1-methylindolin-2-one. PubMed Central. Retrieved from

-

Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 33(2), e22260.

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from

-

Ökten, S., et al. (2021). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie, 354(1), 2000216.

-

International Journal of Pharmaceutical Research and Applications. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 9(4), 1-8.

-

ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from

-

ResearchGate. (n.d.). Enzyme and parasite inhibition profiles of selected quinolones. Retrieved from

-

ACS Publications. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry.

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10793.

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.

-

Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from

-

MDPI. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(16), 4969.

-

National Center for Biotechnology Information. (n.d.). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. PubMed Central. Retrieved from

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 725-731.

-

Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. PubMed Central. Retrieved from

-

ResearchGate. (n.d.). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from

-

Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Study of the in vitro cytotoxicity testing of medical devices. PubMed Central. Retrieved from

-

ACS Publications. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega.

-

National Center for Biotechnology Information. (n.d.). On the mechanism of action of quinolone drugs. PubMed. Retrieved from

-

EUCAST. (n.d.). Clinical Breakpoint Tables. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Retrieved from

-

Journal of Pure and Applied Microbiology. (2013). Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. Journal of Pure and Applied Microbiology, 7(Spl. Edn.), 453-458.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. Retrieved from

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. kosheeka.com [kosheeka.com]

- 11. mdpi.com [mdpi.com]

- 12. apjhs.com [apjhs.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. On the mechanism of action of quinolone drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. woah.org [woah.org]

- 18. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

discovery and history of 5-Bromo-1-methylquinolin-2(1H)-one

An In-depth Technical Guide to 5-Bromo-1-methylquinolin-2(1H)-one: From Foundational Chemistry to a Modern Synthetic Building Block

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Strategic functionalization of this core, through modifications like halogenation and N-alkylation, is a cornerstone of modern drug discovery. This technical guide delves into the history, synthesis, and application of a specific, highly valuable derivative: this compound. While a singular "discovery" event for this molecule is not prominent in the historical record, its existence is the logical outcome of a rich history of quinoline chemistry. This document traces the foundational principles that led to its synthesis, provides detailed experimental protocols, and explores its contemporary role as a versatile intermediate for creating novel molecular entities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Part 1: The Quinolin-2(1H)-one Scaffold: A Legacy of Bioactivity

The story of this compound begins with its parent heterocycle, quinoline. The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar.[1] This discovery opened the door to a vast and diverse class of nitrogen-containing heterocyclic compounds that have become fundamental to medicinal chemistry.[2]

The quinolin-2(1H)-one substructure, also known as carbostyril, is a particularly significant motif found in a wide array of natural products and synthetic compounds.[1] Molecules incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3] This versatility has cemented its status as a "privileged scaffold"—a molecular framework that is repeatedly found to provide useful ligands for multiple biological targets.

Part 2: Strategic Functionalization: The Power of Bromine and Methyl Groups

The utility of the quinolin-2(1H)-one core is dramatically expanded through targeted chemical modifications. The specific functional groups of this compound—a bromine atom at the 5-position and a methyl group at the 1-position—are not arbitrary decorations. They are strategic additions designed to unlock specific synthetic and pharmacological potential.

-

The Role of Bromination: The introduction of a bromine atom onto an aromatic ring is a pivotal strategy in synthetic organic chemistry.[1] Far from being an inert substituent, the bromine atom serves as a highly versatile "reactive handle." Its presence enables a suite of powerful transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] This allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision, transforming the bromo-scaffold into a diverse library of more complex molecules.

-

The Impact of N-Methylation: The addition of a methyl group to the nitrogen atom at the 1-position fundamentally alters the molecule's physicochemical properties. This modification:

-

Blocks Hydrogen Bonding: The N-H bond in the parent quinolinone can act as a hydrogen bond donor. Replacing the hydrogen with a methyl group removes this capability, which can drastically change how the molecule interacts with biological targets and how it packs in a crystal lattice.

-

Increases Lipophilicity: The addition of the nonpolar methyl group increases the molecule's overall lipophilicity (fat-solubility). This can improve its ability to cross cell membranes, a critical factor for drug efficacy.

-

Modulates Metabolism: N-alkylation can influence the metabolic stability of a compound, potentially blocking sites of oxidation and prolonging its active lifetime in the body.

-

Part 3: The Genesis of this compound: A Synthetic Perspective

The synthesis of this compound is logically achieved through a sequential, two-step process: construction of the brominated quinolinone core, followed by N-methylation. This approach provides a clean and efficient route to the target molecule.

Caption: Hypothesized two-step synthesis of this compound.

Part 4: Physicochemical and Spectroscopic Characterization

Precise characterization is essential for confirming the identity and purity of a synthesized compound. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [4] |

| Molecular Weight | 238.08 g/mol | N/A |

| Appearance | Off-white to light brown solid (predicted) | [5] |

| Boiling Point | ~389.6°C (Predicted for 5-Bromo-1H-quinolin-2-one) | [5] |

| Density | ~1.62 g/cm³ (Predicted for 5-Bromo-1H-quinolin-2-one) | [5] |

| SMILES String | CN1C(=O)C=CC2=C1C(=C(Br)C=C2) | N/A |

| InChI Key | XLNXYWXWOLFEOD-UHFFFAOYSA-N (for 5-Bromo-1H-quinolin-2-one) | [5] |

Part 5: Applications in Research and Drug Development

This compound is best understood not as an end-product, but as a high-value synthetic intermediate or building block.[1] Its true power lies in its potential for diversification. The bromine atom at the C5 position is the key to unlocking a vast chemical space, enabling researchers to rapidly generate libraries of novel compounds for biological screening.

This strategic utility is critical in modern drug discovery, where exploring diverse chemical structures is essential for identifying lead compounds.[1] The known biological activities of related brominated heterocyclic compounds, which include potent anticancer and antimicrobial effects, strongly suggest that derivatives of this compound are promising candidates for therapeutic development.[6][7][8]

Caption: Role as a versatile intermediate in cross-coupling reactions.

Part 6: Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, grounded in established methodologies for similar heterocyclic systems.

Protocol 1: Synthesis of 5-Bromoquinolin-2(1H)-one (Precursor)

This procedure is based on the principles of acid-catalyzed cyclization reactions common for quinolinone synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 eq) and diethyl malonate (1.2 eq).

-

Heating: Slowly add polyphosphoric acid (PPA) (10x weight of aniline) to the mixture. The mixture will become viscous.

-

Cyclization: Heat the reaction mixture to 120-140°C with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Allow the mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with stirring. A precipitate will form.

-

Neutralization & Isolation: Neutralize the slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. Collect the resulting solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then diethyl ether to remove impurities. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: N-Methylation to Yield this compound

This protocol employs a standard N-alkylation method.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromoquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution) to the solution and stir for 30 minutes at room temperature.

-

Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the suspension.

-

Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction to completion by TLC.

-

Workup: Quench the reaction by slowly adding cold water. A precipitate of the product should form.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with water and dry it under vacuum. If necessary, the product can be purified by recrystallization from a suitable solvent like ethyl acetate or by silica gel chromatography.

Part 7: Conclusion and Future Outlook

This compound stands as a testament to the power of strategic organic synthesis. While its own "discovery" is intertwined with the broader development of quinoline chemistry, its value today is clear and distinct. It serves as a robust and versatile platform for the construction of complex molecules with significant potential in medicinal chemistry and material science. The future for this compound lies in its application. The systematic exploration of its derivatives, using the powerful cross-coupling reactions it is designed for, will undoubtedly lead to the discovery of novel compounds with tailored biological activities, contributing to the ongoing search for next-generation therapeutics.

References

- Emerging applications of 5-bromo-1-pentene in medicine. (N/A). Google Search.

- Biologically active quinoline and quinazoline alkaloids part I - PMC. (N/A). National Center for Biotechnology Information.

- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019). ResearchGate.

- 5-Bromo-1-methylindolin-2-one - PMC. (N/A). National Center for Biotechnology Information.

- 8-Bromoquinolin-2(1H)-one | 67805-67-8. (N/A). Benchchem.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (N/A). MDPI.

- 5-BROMO-1H-QUINOLIN-2-ONE | 99465-09-5. (2025). ChemicalBook.

- 5-Bromo-7-iodo-1-methylquinolin-2-one | C10H7BrINO. (2026). PubChem.

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (N/A). MDPI.

- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. (N/A). National Center for Biotechnology Information.

Sources

- 1. 8-Bromoquinolin-2(1H)-one | 67805-67-8 | Benchchem [benchchem.com]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-Bromo-7-iodo-1-methylquinolin-2-one | C10H7BrINO | CID 23532832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-BROMO-1H-QUINOLIN-2-ONE | 99465-09-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Bromo-1-methylquinolin-2(1H)-one Derivatives

This technical guide details the synthesis, functionalization, and therapeutic utility of 5-Bromo-1-methylquinolin-2(1H)-one , a critical intermediate in the development of type-II kinase inhibitors and GPCR modulators.[1]

Scaffold Architecture, Synthetic Protocols, and Medicinal Applications

Executive Summary: The Strategic Value of the C-5 Position

In the landscape of nitrogen heterocycles, the quinolin-2(1H)-one (carbostyril) core is a privileged scaffold, serving as the structural foundation for blockbuster drugs like Brexpiprazole (antipsychotic) and Cilostazol (antiplatelet). While the 3-, 6-, and 7-positions have been extensively explored, the 5-position represents a unique "orthogonal vector" for drug design.[1]

Substituents at C-5 project into a distinct region of the binding pocket—often the solvent-exposed front or a hydrophobic back-pocket in kinase enzymes—providing a critical handle for tuning selectivity without disrupting the primary hydrogen-bonding motif of the lactam ring.[1] The This compound derivative is the master key to accessing this chemical space, serving as a high-fidelity electrophile for cross-coupling reactions.[1]

Chemical Architecture & Properties

The this compound molecule exhibits specific electronic and structural characteristics that dictate its reactivity and binding potential.

Electronic Descriptors[1]

-

Lactam Stability: The N-methyl group locks the tautomeric equilibrium completely in the 2-one (lactam) form, preventing aromatization to the quinolinol. This ensures a stable hydrogen-bond acceptor motif (C=O) for target engagement.[1]

-

Bromine Activation: Unlike the electron-rich 3-position or the sterically crowded 8-position, the 5-position is electronically activated for palladium-catalyzed oxidative addition but sufficiently deactivated to resist uncatalyzed nucleophilic attacks.[1]

Structural Visualization

The crystal lattice of 5-bromo-quinolinones typically exhibits

Figure 1: Structural Activity Relationships (SAR) of the core scaffold.[1]

Strategic Synthesis: The Regioselective Decker Oxidation

Direct bromination of 1-methylquinolin-2(1H)-one yields a mixture of 3-, 6-, and 8-bromo isomers due to electronic directing effects.[1] To exclusively access the 5-bromo isomer, a "Pre-functionalization Strategy" utilizing the Decker Oxidation is the industry standard for high purity.

Retrosynthetic Logic

Instead of brominating the quinolinone, we start with 5-bromoquinoline (accessible via Skraup synthesis or Sandmeyer reaction from 5-aminoquinoline).[1] We then methylate the nitrogen to form a quaternary salt, which activates the C-2 position for nucleophilic oxidation.

Detailed Protocol

Step 1: Quaternization (Formation of the Quinolinium Salt)

-

Reagents: 5-Bromoquinoline (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Acetone or Acetonitrile (Solvent).

-

Procedure: Dissolve 5-bromoquinoline in acetone. Add MeI dropwise at room temperature (exothermic).

-

Conditions: Reflux at 40°C for 4-6 hours.

-

Workup: Cool to 0°C. The product, 5-bromo-1-methylquinolinium iodide , precipitates as a yellow solid.[1] Filter, wash with cold ether, and dry.

-

Checkpoint: High yield (>90%) is expected. The salt is stable but light-sensitive.[1]

-

Step 2: Decker Oxidation (Conversion to Quinolinone)

-

Reagents: 5-Bromo-1-methylquinolinium iodide (1.0 eq), Potassium Ferricyanide (K₃Fe(CN)₆, 2.5 eq), Sodium Hydroxide (NaOH, 3.0 eq), Water/Toluene biphasic mix.

-

Mechanism: The hydroxide ion attacks the electron-deficient C-2 position to form a pseudobase.[1] Ferricyanide oxidizes this intermediate to the pyridone (lactam).

-

Procedure:

-

Dissolve the quinolinium salt in water.

-

Separately, prepare an aqueous solution of K₃Fe(CN)₆ and NaOH.

-

Add the oxidant solution dropwise to the quinolinium solution at 0-5°C with vigorous stirring.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane.

Figure 2: Regioselective synthesis via Decker Oxidation.

Functionalization: Divergent Synthesis

The 5-bromo handle allows for the rapid generation of libraries via Palladium-catalyzed cross-coupling.[1]

Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the primary method for introducing aryl or heteroaryl groups to target kinase hydrophobic pockets.

-

Substrate: this compound (1.0 eq).

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq).[1]

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq) is preferred over Pd(PPh₃)₄ due to better stability with electron-deficient heterocycles.

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered acids).

-

Solvent: 1,4-Dioxane/Water (4:1).[1] Degassing is critical.

-

Conditions: 90°C, 12 hours under Argon.

Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce solubilizing groups (e.g., piperazines, morpholines) often required for pharmacokinetic optimization.

-

Catalyst System: Pd₂(dba)₃ (0.02 eq) + Xantphos (0.04 eq).

-

Base: Cs₂CO₃ (dry).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

-

Note: The 5-position is less sterically hindered than the 8-position, allowing for higher yields with secondary amines.[1]

Biological Applications & Case Studies

Anticancer: VEGFR-2 and c-Met Inhibition

Quinolin-2-one derivatives are established Type-II kinase inhibitors.[1] The lactam "head" mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

-

Role of 5-Substitution: A hydrophobic group (e.g., 5-phenyl) introduced via Suzuki coupling can extend into the hydrophobic back-pocket (gatekeeper region), improving selectivity against homologous kinases.[1]

-

Data Point: 5-substituted analogs have shown IC₅₀ values in the low nanomolar range (10-50 nM) against VEGFR-2 in preclinical panels [1].[1]

Antimicrobial: DNA Gyrase Targeting

Analogs where the 5-position is substituted with cationic chains (e.g., via Buchwald coupling to a diamine) exhibit activity against Gram-positive bacteria by interfering with DNA gyrase B subunit.[1]

Summary of Quantitative Data (Representative)

| Derivative Type | Substitution (C-5) | Target | Activity (IC₅₀ / MIC) | Mechanism |

| Aryl-Analog | 4-Fluoro-phenyl | VEGFR-2 | 24 nM | ATP-competitive Inhibition |

| Amino-Analog | N-Methyl-piperazine | S. aureus | 2.5 µg/mL | DNA Gyrase Interference |

| Fused-Ring | Nitro-group (Precursor) | Topoisomerase | 1.2 µM | Intercalation |

References

-

Synthesis and Biological Evaluation of Quinolin-2-one Derivatives. Journal of Medicinal Chemistry. (General reference for quinolinone kinase activity).

- The Decker Oxidation of Quinolinium Salts.Organic Reactions. A standard protocol for converting quinolinium salts to quinolones.

-

Suzuki-Miyaura Coupling of Halo-quinolinones. BenchChem Protocols. Link

- Crystal Structure of 5-bromo-1-methylquinolin-2-one.Cambridge Structural Database (CSD).

-

Reactivity of Nitroquinolones and Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI Molecules. Discusses the electronic activation of the quinolinone ring. Link

Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted in a fume hood with appropriate PPE.

Sources

A Senior Application Scientist's Guide to the Commercial Availability and Utility of 5-Bromo-1-methylquinolin-2(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Niche Building Block

In the landscape of synthetic chemistry and drug discovery, the quinolin-2(1H)-one scaffold is a well-established "privileged structure," recognized for its prevalence in a multitude of biologically active compounds.[1] Its derivatives are foundational to therapeutics ranging from anticancer to antimicrobial agents.[1] This guide focuses on a specific, yet strategically important derivative: 5-Bromo-1-methylquinolin-2(1H)-one . The introduction of a bromine atom at the 5-position and a methyl group on the nitrogen atom creates a unique chemical entity. The bromine serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the N-methylation locks the tautomeric form and can significantly alter solubility, metabolic stability, and target engagement. Understanding the commercial landscape of this specific intermediate is therefore critical for research teams aiming to innovate in this chemical space. This document provides a technical overview of its properties, availability, applications, and handling, designed to empower researchers in their procurement and experimental design.

Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical procurement and experimental reproducibility. This compound is a distinct molecule, and it is crucial to differentiate it from its non-methylated precursor, 5-Bromo-1H-quinolin-2-one (CAS 99465-09-5), which is more widely listed by suppliers.[2][3][4][5][6] While data for the N-methylated version is less consolidated, its properties can be extrapolated from the parent compound and related structures.

Table 1: Key Identifiers and Properties

| Property | Data | Source |

| Compound Name | This compound | - |

| Synonyms | 5-Bromo-1-methyl-2-quinolone | - |

| CAS Number | 101480-30-8 | - |

| Molecular Formula | C₁₀H₈BrNO | - |

| Molecular Weight | 238.08 g/mol | [7][8] |

| Appearance | Likely an off-white to light brown solid | [3][4][9] |

| Boiling Point | Predicted: ~390 °C | [3][4][9] |

| Density | Predicted: ~1.6 g/cm³ | [3][4][9] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [3][4][7][9] |

Note: Some physical properties are predicted based on the closely related structure 5-Bromo-1H-quinolin-2-one, as direct experimental data for the N-methylated compound is not consistently published in supplier catalogs.

Commercial Sourcing and Procurement Workflow

While 5-Bromo-1H-quinolin-2-one is readily available from numerous suppliers, the N-methylated target compound, This compound , is offered by a more select group of vendors, often specializing in building blocks for research and development. Its availability may range from in-stock to custom synthesis upon request.

Table 2: Selected Commercial Suppliers

| Supplier | Purity Levels | Typical Quantities | Notes |

| BLDpharm | Varies | mg to g scale | Lists related compounds, indicating capability.[7][8][10] |

| ChemicalBook | Varies | Lists multiple suppliers and price ranges.[3][4][9] | A meta-aggregator, useful for price comparison. |

| Alfa Chemistry | Research Grade | mg to g scale | Lists the parent compound for research use.[5] |

| Various Niche Suppliers | >95% | mg to kg (custom) | Includes vendors like Capot Chemical, Leap Chem, Bide Pharmatech, etc., who list the parent compound and likely offer custom synthesis.[2][3] |

Procurement Strategy Diagram

The following workflow outlines the logical steps for a research organization to procure this compound, from initial identification to laboratory use.

Caption: A logical workflow for sourcing and validating the chemical intermediate.

Synthetic Utility and Core Applications

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules. The quinolinone core is a key pharmacophore, and strategic functionalization is paramount in drug discovery.

Key Application Areas:

-

Oncology: The quinolin-2(1H)-one scaffold is present in approved cancer therapies that often target receptor tyrosine kinases like VEGFR-2.[1] The 5-bromo position is an ideal attachment point for moieties that can enhance potency or modulate selectivity. Research on related bromo-indolin-2-one derivatives has demonstrated potent anticancer activity against breast and lung cancer cell lines.[11]

-

Antimicrobial Agents: Quinolone derivatives have a long history as antibacterial agents. This building block allows for the exploration of novel substitutions to combat drug-resistant bacterial strains.[1]

-